(E)-Furan-2-ylmethylidenehydrazine
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Overview
Description
(E)-Furan-2-ylmethylidenehydrazine is an organic compound characterized by the presence of a furan ring attached to a hydrazone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond, which can influence the compound’s reactivity and interactions.
Mechanism of Action
Biochemical Pathways
, it’s known that similar furanic compounds can participate in various biochemical reactions. For instance, 2,5-Furandicarboxaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural and is used as an organic building block in chemical synthesis . It’s also used as a precursor for the production of valuable biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Furan-2-ylmethylidenehydrazine typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (E)-Furan-2-ylmethylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring.
Scientific Research Applications
(E)-Furan-2-ylmethylidenehydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s potential biological activity is explored in drug discovery, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (E)-Furan-2-ylmethylidenehydrazine.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Furan derivatives: Compounds with various functional groups attached to the furan ring.
Uniqueness: this compound is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This geometric arrangement may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-furan-2-ylmethylidenehydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORIGDPDWZZQCO-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31350-00-2 |
Source
|
Record name | 2-Furoylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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